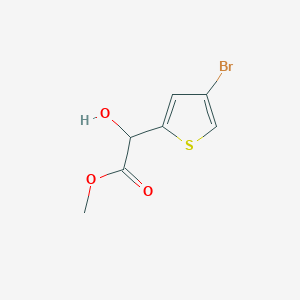
Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-bromothiophène-2-yl)-2-hydroxyacétate de méthyle est un composé organique qui appartient à la classe des dérivés du thiophène. Les thiophènes sont des composés hétérocycliques contenant un atome de soufre dans un cycle à cinq chaînons. Ce composé particulier se caractérise par la présence d'un atome de brome en position 4 du cycle thiophène et d'un groupe ester méthylique attaché à une partie hydroxyacétate.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-bromothiophène-2-yl)-2-hydroxyacétate de méthyle implique généralement la bromation du thiophène suivie de réactions d'estérification et d'hydroxylation. Une méthode courante est la suivante :
Bromation : Le thiophène est bromé en utilisant du brome ou du N-bromosuccinimide (NBS) en présence d'un catalyseur tel que le bromure de fer(III) pour donner du 4-bromothiophène.
Estérification : Le thiophène bromé est ensuite mis à réagir avec le chloroacétate de méthyle en présence d'une base telle que l'hydrure de sodium pour former l'ester.
Hydroxylation : Enfin, l'ester est hydroxylé en utilisant un agent oxydant approprié pour donner du 2-(4-bromothiophène-2-yl)-2-hydroxyacétate de méthyle.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des étapes similaires, mais elles sont optimisées pour la synthèse à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de systèmes automatisés et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-bromothiophène-2-yl)-2-hydroxyacétate de méthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et réduction : La partie hydroxyacétate peut être oxydée ou réduite pour former différents dérivés.
Réactions de couplage : Le composé peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Réactions de couplage : Des catalyseurs au palladium et des acides boroniques sont couramment utilisés dans le couplage de Suzuki-Miyaura.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers thiophènes substitués, tandis que les réactions de couplage peuvent produire des composés biaryles.
Applications de la recherche scientifique
Le 2-(4-bromothiophène-2-yl)-2-hydroxyacétate de méthyle présente plusieurs applications de recherche scientifique :
Synthèse organique : Il sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Chimie médicinale : Le composé est étudié pour ses propriétés pharmacologiques potentielles et comme élément constitutif du développement de médicaments.
Science des matériaux : Il est utilisé dans le développement de matériaux électroniques organiques, tels que les semi-conducteurs organiques et les polymères conducteurs.
Études biologiques : Le composé est étudié pour ses interactions avec les molécules biologiques et sa bioactivité potentielle.
Mécanisme d'action
Le mécanisme d'action du 2-(4-bromothiophène-2-yl)-2-hydroxyacétate de méthyle dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que des enzymes ou des récepteurs, en modulant leur activité. La présence de l'atome de brome et de la partie hydroxyacétate peut influencer son affinité de liaison et sa spécificité. En science des matériaux, les propriétés électroniques du composé sont intéressantes, et son mécanisme d'action implique le transport de charge et la conductivité.
Applications De Recherche Scientifique
Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyacetate moiety can influence its binding affinity and specificity. In materials science, the compound’s electronic properties are of interest, and its mechanism of action involves charge transport and conductivity.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-chlorothiophène-2-yl)-2-hydroxyacétate de méthyle
- 2-(4-fluorothiophène-2-yl)-2-hydroxyacétate de méthyle
- 2-(4-iodothiophène-2-yl)-2-hydroxyacétate de méthyle
Unicité
Le 2-(4-bromothiophène-2-yl)-2-hydroxyacétate de méthyle est unique en raison de la présence de l'atome de brome, qui peut participer à des réactions chimiques spécifiques telles que le couplage de Suzuki-Miyaura. Cela en fait un intermédiaire précieux dans la synthèse organique. De plus, la combinaison du cycle thiophène et de la partie hydroxyacétate confère des propriétés électroniques uniques, ce qui le rend adapté aux applications en science des matériaux.
Propriétés
Formule moléculaire |
C7H7BrO3S |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
methyl 2-(4-bromothiophen-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C7H7BrO3S/c1-11-7(10)6(9)5-2-4(8)3-12-5/h2-3,6,9H,1H3 |
Clé InChI |
AKBXZOAVFLNETI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=CS1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)
![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)
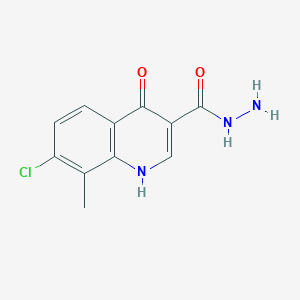
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B12117465.png)
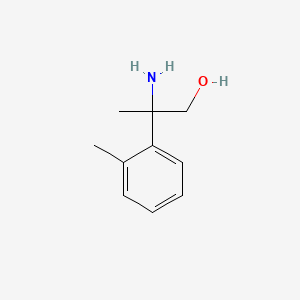
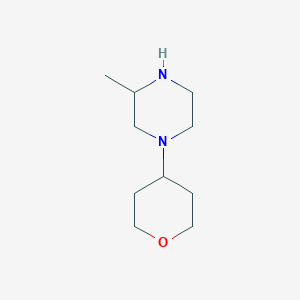
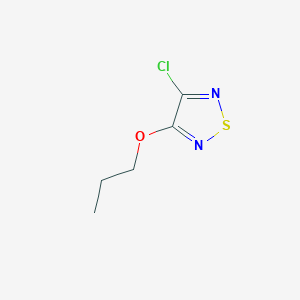

![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)

![1,3,4-Thiadiazol-2-amine, 5-[[4-(1-methyl-1-phenylethyl)phenoxy]methyl]-](/img/structure/B12117488.png)



